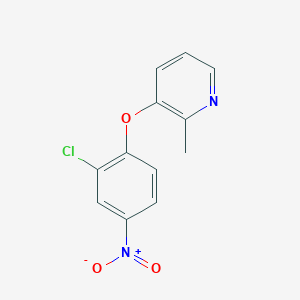
2,2'-bis(trimethylsilyl)-1,1'-Biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a biphenyl core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl involves a palladium-catalyzed disilylation reaction. In this method, 2-iodobiphenyls react with hexamethyldisilane in the presence of a palladium catalyst. This reaction proceeds via the trapping of transient dibenzopalladacyclopentadienes, resulting in the formation of 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl are not extensively documented, the palladium-catalyzed disilylation method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.
Aplicaciones Científicas De Investigación
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-bis(trimethylsilyl)-1,1’-Binaphthyl: Similar in structure but with a naphthyl core instead of a biphenyl core.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups attached to a silicon atom.
Uniqueness
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl core, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo various chemical reactions and serve as a precursor for more complex molecules makes it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C18H26Si2 |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
LTGFVUAEKNUQOR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)







![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)

